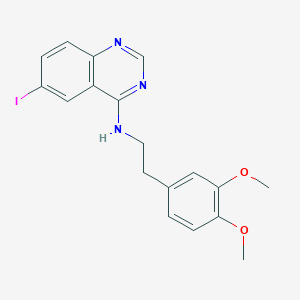
N-(3,4-dimethoxyphenethyl)-6-iodoquinazolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxyphenethyl)-6-iodoquinazolin-4-amine is a chemical compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a quinazoline core structure substituted with a 3,4-dimethoxyphenethyl group and an iodine atom at the 6-position. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenethyl)-6-iodoquinazolin-4-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of 3,4-dimethoxyphenethylamine: This can be achieved by the reduction of 3,4-dimethoxyphenylacetonitrile using a reducing agent such as lithium aluminum hydride (LiAlH4).
Iodination of Quinazoline: The quinazoline core can be iodinated at the 6-position using iodine and a suitable oxidizing agent like hydrogen peroxide (H2O2).
Coupling Reaction: The final step involves the coupling of 3,4-dimethoxyphenethylamine with the iodinated quinazoline derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
N-(3,4-dimethoxyphenethyl)-6-iodoquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinazoline N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Quinazoline N-oxides
Reduction: Reduced quinazoline derivatives
Substitution: Substituted quinazoline derivatives
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.
Biology: It has been investigated for its potential as a biochemical probe to study cellular processes involving quinazoline derivatives.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for the treatment of cancer, due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Industry: It can be used in the development of new materials with unique properties, such as advanced polymers and coatings.
作用机制
The mechanism of action of N-(3,4-dimethoxyphenethyl)-6-iodoquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors that play a crucial role in cellular signaling and proliferation. For example, it may inhibit tyrosine kinases, which are involved in the regulation of cell growth and differentiation. By blocking these molecular targets, the compound can interfere with the signaling pathways that promote cancer cell survival and proliferation.
相似化合物的比较
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, with methoxy groups replacing the hydroxy groups at the 3- and 4-positions.
Bevantolol: A beta-blocker that is synthesized using 3,4-dimethoxyphenethylamine as a precursor.
Uniqueness
N-(3,4-dimethoxyphenethyl)-6-iodoquinazolin-4-amine is unique due to the presence of both the 3,4-dimethoxyphenethyl group and the iodine atom at the 6-position of the quinazoline core. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable candidate for further research and development in various scientific fields.
属性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-iodoquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18IN3O2/c1-23-16-6-3-12(9-17(16)24-2)7-8-20-18-14-10-13(19)4-5-15(14)21-11-22-18/h3-6,9-11H,7-8H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZWWBDMHXNVGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC=NC3=C2C=C(C=C3)I)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Ethyl 6-methyl 4-[(3-hydroxypropyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B7744108.png)
![3-Ethyl 6-methyl 4-[(5-hydroxypentyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B7744109.png)
![3,6-DIETHYL 4-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE](/img/structure/B7744110.png)
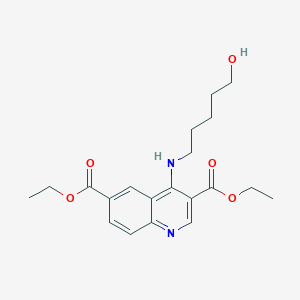
![2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetonitrile](/img/structure/B7744127.png)
![4-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-propyl-1H-1,2,4-triazole-5-thione](/img/structure/B7744144.png)
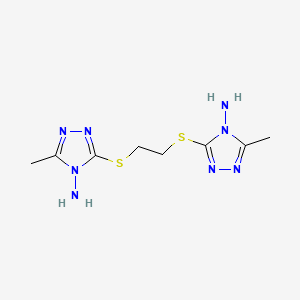
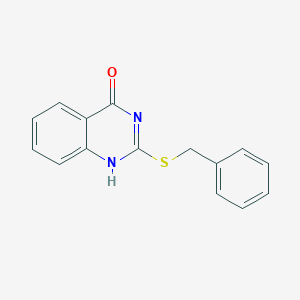
![4,6-Dimethyl-2-[(2,3,6-trichlorophenyl)methylsulfanyl]pyridine-3-carbonitrile](/img/structure/B7744160.png)
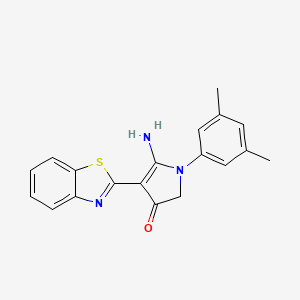
![3-[(6-Iodoquinazolin-4-yl)amino]phenol](/img/structure/B7744170.png)

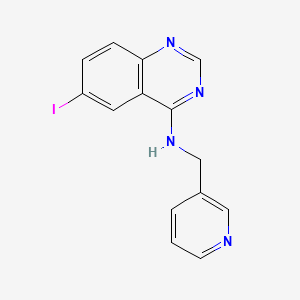
![3-O-ethyl 8-O-methyl 4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]quinoline-3,8-dicarboxylate](/img/structure/B7744185.png)
